molecular formula C8H3BrClF3N2 B3031782 4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole CAS No. 683240-53-1

4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole

Cat. No.: B3031782
CAS No.: 683240-53-1
M. Wt: 299.47 g/mol
InChI Key: FVOKVEPOZUFIPJ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine, chlorine, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications .

Preparation Methods

The synthesis of 4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:

    4-Bromo-2-chloro-6-fluorobenzimidazole: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    4-Bromo-2-chloro-6-methylbenzimidazole: Contains a methyl group instead of a trifluoromethyl group.

    4-Bromo-2-chloro-6-nitrobenzimidazole: Contains a nitro group instead of a trifluoromethyl group

The presence of the trifluoromethyl group in this compound makes it unique, as it enhances the compound’s chemical stability and biological activity compared to its analogs.

Properties

IUPAC Name

4-bromo-2-chloro-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-4-1-3(8(11,12)13)2-5-6(4)15-7(10)14-5/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOKVEPOZUFIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469175
Record name 4-bromo-2-chloro-6-trifluoromethyl-1H -benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683240-53-1
Record name 4-bromo-2-chloro-6-trifluoromethyl-1H -benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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